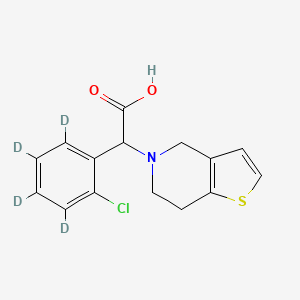

rac-Clopidogrel-d4 Carboxylic Acid

Vue d'ensemble

Description

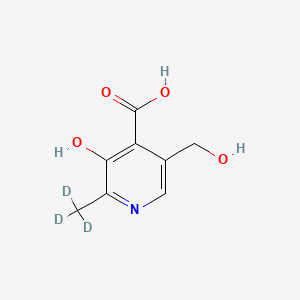

rac-Clopidogrel-d4 Carboxylic Acid is a deuterated metabolite of the drug Clopidogrel. It is used as an internal standard for the quantification of Clopidogrel by gas chromatography or liquid chromatography-mass spectrometry. The compound has the molecular formula C15H10ClD4NO2S and a molecular weight of 311.82 g/mol .

Applications De Recherche Scientifique

Diastereomeric Resolution in Clopidogrel Synthesis

- "rac-Clopidogrel-d4 Carboxylic Acid" is crucial in the synthesis of Clopidogrel, where its diastereomeric resolution is important for obtaining enantiomerically pure compounds. For example, (Wang et al., 2012) studied the separation of rac-o-chloromandelic acid, a key intermediate in Clopidogrel synthesis.

Pharmacokinetic Studies

- Studies like (El-Sadek et al., 2011) have developed methods for determining "this compound" in human plasma, indicating its importance in pharmacokinetic analysis of Clopidogrel.

Role in Drug Metabolism and Pharmacodynamics

- Research by (Tarkiainen et al., 2015) and (Lewis et al., 2013) shows that genetic variations can affect the metabolism of Clopidogrel into its carboxylic acid metabolite, impacting the drug's antiplatelet effects.

Chemical Synthesis and Labeling

- The synthesis and labeling of Clopidogrel, including its carboxylic acid metabolite, are explored in studies like (Burgos et al., 2000), which is important for understanding the drug's chemical properties and behavior.

Metabolite Glucuronidation and Drug Interactions

- Research by (Kahma et al., 2018) and (Wu et al., 2013) investigates how this metabolite interacts with other drugs and enzymes, highlighting its significance in drug-drug interactions and metabolism.

Analytical Methods for Metabolite Determination

- Techniques for determining the presence and concentration of "this compound" in various mediums are crucial for pharmacokinetic and pharmacodynamic studies, as seen in works like (Mitakos & Panderi, 2004) and (Bahrami et al., 2008).

Metabolic Pathways and Enzymatic Processes

- Understanding the metabolic pathways of Clopidogrel, including the formation of its carboxylic acid metabolite, is essential for comprehending its pharmacological effects. This is exemplified in studies like (Ford, 2016) and (Liu et al., 2012).

Mécanisme D'action

Target of Action

Rac-Clopidogrel-d4 Carboxylic Acid, also known as (Rac)-Clopidogrel carboxylic acid-d4, is a derivative of Clopidogrel . Clopidogrel is an antiplatelet agent primarily targeting platelets to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Mode of Action

Clopidogrel is a prodrug that inhibits platelet aggregation, reducing the risk of myocardial infarction and stroke . It is superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin .

Biochemical Pathways

Clopidogrel is known to inhibit the P2Y12 receptor, a key player in platelet activation and aggregation .

Pharmacokinetics

About 85-90% of an oral dose of Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid metabolite . Approximately 2% of Clopidogrel is oxidized to 2-oxoclopidogrel . This conversion is carried out by various cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19 .

Result of Action

The primary result of Clopidogrel’s action is the prevention of blood clot formation, thereby reducing the risk of myocardial infarction and stroke . It achieves this by inhibiting platelet aggregation .

Analyse Biochimique

Biochemical Properties

“rac-Clopidogrel-d4 Carboxylic Acid” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a pro-drug that undergoes rapid absorption and extensive metabolism, with approximately 85–90% converted to an inactive carboxylic acid metabolite . The remaining part is converted to an active thiol .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of “this compound” involves its conversion to an active metabolite via a two-step bioactivation process . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time. The compound appears stable for 1 week at room temperature and 9 months at -80°C

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models

Metabolic Pathways

“this compound” is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

“this compound” is transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-d4 Carboxylic Acid involves the deuteration of Clopidogrel Carboxylic AcidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger

Propriétés

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675774 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-52-7 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

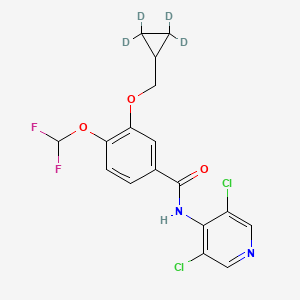

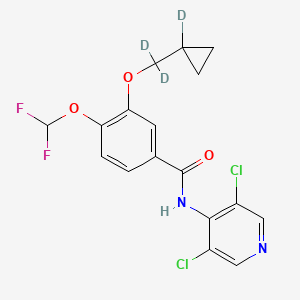

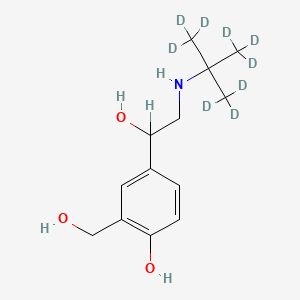

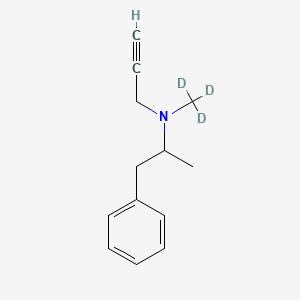

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.